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Abstract

Isopropylamphetamine, a psychostimulant of the substituted amphetamine class, presents a
unique pharmacological profile characterized by a longer duration of action compared to its
parent compound, amphetamine. This technical guide provides a comprehensive overview of
Isopropylamphetamine, focusing on its chemical identifiers, synthesis, analytical methods,
and pharmacological properties. The information is intended to serve as a valuable resource for
researchers, scientists, and drug development professionals engaged in the study of
psychoactive compounds and the development of novel therapeutics.

Chemical Identifiers and Properties

Isopropylamphetamine is systematically known as 1-phenyl-N-(propan-2-yl)propan-2-amine.
[1] It is a structural isomer of propylamphetamine.[1] The introduction of the isopropyl group
significantly influences its physicochemical and pharmacological properties.
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Identifier Value Reference

CAS Number 33236-69-0 [1]

1-phenyl-N-(propan-2-
IUPAC Name phenyl-N-(p -p [1]
yl)propan-2-amine

Chemical Formula C12H1oN [1]
Molecular Weight 177.29 g/mol

Canonical SMILES CC(C)NC(C)CcCc1=Cc=CC=C1
PubChem CID 213536 [1]
ChemSpider ID 185142 [1]
InChi Key PIXXJRMRHFYMEY-

UHFFFAOYSA-N

Synthesis of Isopropylamphetamine

The synthesis of Isopropylamphetamine can be achieved through several established
methods for N-alkylation of primary amines. The two primary routes are reductive amination
and direct alkylation of amphetamine.

Reductive Amination of Phenyl-2-propanone

This widely used method involves the reaction of a ketone (phenyl-2-propanone, also known as
P2P) with an amine (isopropylamine) in the presence of a reducing agent.

Reaction:
Phenyl-2-propanone + Isopropylamine + Reducing Agent — Isopropylamphetamine
Experimental Protocol (General):

A detailed, specific protocol for the synthesis of Isopropylamphetamine via reductive
amination is not readily available in the reviewed literature. However, a general procedure,
adapted from the synthesis of related amphetamines, is as follows:
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» Imine Formation: Phenyl-2-propanone is reacted with isopropylamine in a suitable solvent
(e.g., methanol) to form the corresponding imine intermediate. This reaction is often
facilitated by the presence of a dehydrating agent or by azeotropic removal of water.

o Reduction: The formed imine is then reduced to the secondary amine,
Isopropylamphetamine. Common reducing agents for this step include sodium borohydride
(NaBHa4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (e.g., using Hz
gas and a palladium catalyst).

e Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents
and byproducts. This typically involves acid-base extraction to isolate the amine product. The
crude product is then purified, for example, by distillation or crystallization of a salt form (e.qg.,
hydrochloride).

For a detailed protocol on the reductive amination of P2P to synthesize amphetamine, which
can be adapted, refer to the synthesis of Adderall from P2P.[2]

Alkylation of Amphetamine

This method involves the direct N-alkylation of amphetamine with an isopropylating agent.
Reaction:

Amphetamine + Isopropylating Agent — Isopropylamphetamine

Experimental Protocol (General):

A specific, detailed protocol for the N-alkylation of amphetamine to Isopropylamphetamine is
not readily available in the reviewed literature. A general approach would involve:

o Reaction Setup: Amphetamine is dissolved in a suitable solvent, often in the presence of a
base to deprotonate the primary amine.

» Alkylation: An isopropylating agent, such as 2-bromopropane or isopropyl tosylate, is added
to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic
substitution.
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o Work-up and Purification: Similar to the reductive amination method, the reaction is followed
by an acid-base extraction to isolate the Isopropylamphetamine. Purification is then carried
out using standard techniques.

Analytical Methodology

The identification and quantification of Isopropylamphetamine in various matrices, including
biological samples, are crucial for research and forensic purposes. Gas chromatography-mass
spectrometry (GC-MS) is a standard and reliable technique for this analysis.

Experimental Protocol: GC-MS Analysis of Amphetamine-Type Stimulants in Biological
Samples (General)

While a specific protocol for Isopropylamphetamine is not detailed in the available literature,
the following general procedure for amphetamine-type stimulants can be adapted.[3][4]

e Sample Preparation (Extraction):

o Liquid-Liquid Extraction (LLE): The biological sample (e.g., blood, urine) is made alkaline
to deprotonate the amine. An organic solvent (e.g., toluene, ethyl acetate) is then used to
extract the Isopropylamphetamine.

o Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction
cartridge that retains the analyte. After washing, the Isopropylamphetamine is eluted
with a suitable solvent.

o Derivatization:

o To improve the chromatographic properties and mass spectral fragmentation of
Isopropylamphetamine, a derivatization step is often employed. This involves reacting
the amine with a derivatizing agent, such as heptafluorobutyric anhydride (HFBA) or
pentafluoropropionic anhydride (PFPA), to form a more volatile and thermally stable
derivative.[3]

e GC-MS Analysis:

o Gas Chromatograph (GC) Conditions:
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= Column: A non-polar capillary column (e.g., HP-1 MS, 30 m x 0.25 mm, 0.25 pm) is
typically used.

= Carrier Gas: Helium.

= Temperature Program: An oven temperature program is used to separate the analytes.
A typical program might start at a low temperature, ramp up to a higher temperature,
and then hold.

o Mass Spectrometer (MS) Conditions:
» |onization: Electron lonization (EIl) is commonly used.

» Detection Mode: The mass spectrometer can be operated in either full scan mode for
gualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis,
which offers higher sensitivity.

Pharmacology

The pharmacological effects of Isopropylamphetamine are primarily attributed to its
interaction with monoamine transporters and the trace amine-associated receptor 1 (TAAR1).

Mechanism of Action

Based on the pharmacology of amphetamine and its analogues, Isopropylamphetamine is
expected to act as a releasing agent and/or reuptake inhibitor at the dopamine transporter
(DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter
(SERT).[5][6] By increasing the synaptic concentrations of these neurotransmitters, particularly
dopamine and norepinephrine, it exerts its stimulant effects on the central nervous system.

Furthermore, amphetamines are known to be agonists at the Trace Amine-Associated Receptor
1 (TAARL1).[7][8] Activation of TAAR1 can modulate the activity of the monoamine transporters,
often leading to non-competitive monoamine efflux.

Signaling Pathways

The activation of TAAR1 by amphetamines initiates downstream signaling cascades. Two key
pathways have been identified:
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» Gas/cAMP/PKA Pathway: TAAR1 can couple to the Gs alpha subunit of G-proteins, leading
to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (CAMP), and
subsequent activation of Protein Kinase A (PKA).

e Gal3/RhoA Pathway: TAAR1 can also couple to the G13 alpha subunit, which activates the
small GTPase RhoA.

These signaling pathways are believed to play a role in the modulation of monoamine
transporter function and the overall pharmacological effects of amphetamines.
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Caption: Putative signaling pathway of Isopropylamphetamine.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (Ki) and functional potencies (ICso or ECso) of
Isopropylamphetamine at monoamine transporters and TAAR1 are not readily available in the
current scientific literature. However, data for structurally related N-alkylated amphetamines
can provide an estimation of its expected activity profile. Generally, N-alkylation of
amphetamine tends to decrease its potency at DAT and NET while potentially altering its
activity at SERT.[9]
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Compound DAT (Ki, nM) NET (Ki, nM) SERT (Ki, nM) Reference
d-Amphetamine ~600 ~70-100 ~20,000-40,000 [10]

d-

Methamphetamin  ~500 ~100 ~10,000-40,000 [10]

e

Propylamphetam

ine

Note: Data for Propylamphetamine is not readily available in the searched literature.

For TAAR1, amphetamine and methamphetamine have been shown to be agonists with ECso
values in the low micromolar range.[11] It is anticipated that Isopropylamphetamine would
exhibit similar activity at this receptor.

Conclusion

Isopropylamphetamine is a psychoactive compound with a distinct pharmacological profile
resulting from the N-isopropyl substitution on the amphetamine backbone. While general
methods for its synthesis and analysis can be inferred from related compounds, specific
experimental protocols and comprehensive quantitative pharmacological data are currently
lacking in the public domain. Further research is warranted to fully characterize the binding
affinities, functional activities, and detailed signaling pathways of Isopropylamphetamine to
better understand its therapeutic potential and abuse liability. This technical guide provides a
foundational understanding of Isopropylamphetamine and highlights the areas where further
investigation is needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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